Cas no 1601113-93-2 (Cyclopentanecarboxylic acid, 1-methoxy-3,3-dimethyl-)
Cyclopentanecarboxylic acid, 1-methoxy-3,3-dimethyl- Chemical and Physical Properties
Names and Identifiers
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- Cyclopentanecarboxylic acid, 1-methoxy-3,3-dimethyl-
- 1-methoxy-3,3-dimethylcyclopentane-1-carboxylic acid
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- Inchi: 1S/C9H16O3/c1-8(2)4-5-9(6-8,12-3)7(10)11/h4-6H2,1-3H3,(H,10,11)
- InChI Key: YJRLRDBDDQZSMX-UHFFFAOYSA-N
- SMILES: C1(OC)(C(O)=O)CCC(C)(C)C1
Experimental Properties
- Density: 1.07±0.1 g/cm3(Predicted)
- Boiling Point: 250.2±23.0 °C(Predicted)
- pka: 3.79±0.40(Predicted)
Cyclopentanecarboxylic acid, 1-methoxy-3,3-dimethyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| 1PlusChem | 1P0290LV-50mg |
1-methoxy-3,3-dimethylcyclopentane-1-carboxylicacid |
1601113-93-2 | 95% | 50mg |
$363.00 | 2024-06-20 | |
| 1PlusChem | 1P0290LV-100mg |
1-methoxy-3,3-dimethylcyclopentane-1-carboxylicacid |
1601113-93-2 | 95% | 100mg |
$527.00 | 2024-06-20 | |
| 1PlusChem | 1P0290LV-250mg |
1-methoxy-3,3-dimethylcyclopentane-1-carboxylicacid |
1601113-93-2 | 95% | 250mg |
$727.00 | 2024-06-20 | |
| 1PlusChem | 1P0290LV-500mg |
1-methoxy-3,3-dimethylcyclopentane-1-carboxylicacid |
1601113-93-2 | 95% | 500mg |
$1109.00 | 2024-06-20 | |
| 1PlusChem | 1P0290LV-1g |
1-methoxy-3,3-dimethylcyclopentane-1-carboxylicacid |
1601113-93-2 | 95% | 1g |
$1405.00 | 2024-06-20 | |
| 1PlusChem | 1P0290LV-2.5g |
1-methoxy-3,3-dimethylcyclopentane-1-carboxylicacid |
1601113-93-2 | 95% | 2.5g |
$2691.00 | 2024-06-20 | |
| 1PlusChem | 1P0290LV-5g |
1-methoxy-3,3-dimethylcyclopentane-1-carboxylicacid |
1601113-93-2 | 95% | 5g |
$3952.00 | 2024-06-20 | |
| 1PlusChem | 1P0290LV-10g |
1-methoxy-3,3-dimethylcyclopentane-1-carboxylicacid |
1601113-93-2 | 95% | 10g |
$5831.00 | 2024-06-20 | |
| Enamine | EN300-3018620-0.05g |
1-methoxy-3,3-dimethylcyclopentane-1-carboxylic acid |
1601113-93-2 | 95% | 0.05g |
$252.0 | 2023-06-04 | |
| Enamine | EN300-3018620-0.1g |
1-methoxy-3,3-dimethylcyclopentane-1-carboxylic acid |
1601113-93-2 | 95% | 0.1g |
$376.0 | 2023-06-04 |
Cyclopentanecarboxylic acid, 1-methoxy-3,3-dimethyl- Related Literature
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
Additional information on Cyclopentanecarboxylic acid, 1-methoxy-3,3-dimethyl-
Cyclopentanecarboxylic acid, 1-methoxy-3,3-dimethyl- (CAS No. 1601113-93-2): A Comprehensive Overview
Cyclopentanecarboxylic acid, 1-methoxy-3,3-dimethyl-, identified by its CAS number 1601113-93-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the class of cyclopentanecarboxylic derivatives, characterized by its unique structural framework and functional groups that contribute to its diverse chemical properties and potential biological activities.
The molecular structure of Cyclopentanecarboxylic acid, 1-methoxy-3,3-dimethyl- consists of a cyclopentane ring substituted with a carboxylic acid group at the 1-position, a methoxy group at the 3-position, and two methyl groups at the 3-position as well. This particular arrangement imparts distinct steric and electronic characteristics to the molecule, making it a valuable intermediate in synthetic chemistry. The presence of both electron-withdrawing and electron-donating groups enhances its reactivity, allowing for various chemical transformations that are pivotal in drug discovery and development.
In recent years, there has been growing interest in the exploration of heterocyclic compounds derived from cyclopentanecarboxylic acid for their potential therapeutic applications. The structural motif of Cyclopentanecarboxylic acid, 1-methoxy-3,3-dimethyl- has been investigated for its role in synthesizing novel bioactive molecules. Specifically, researchers have been leveraging this compound to develop inhibitors targeting various enzymatic pathways involved in metabolic disorders and inflammatory diseases.
One of the most compelling aspects of Cyclopentanecarboxylic acid, 1-methoxy-3,3-dimethyl- is its utility as a building block in constructing more complex pharmacophores. The methoxy group at the 3-position provides a site for further functionalization through etherification or nucleophilic substitution reactions, while the carboxylic acid moiety allows for amide bond formation. These features make it an indispensable reagent in the synthesis of peptidomimetics and other therapeutic agents.
Recent studies have highlighted the compound's potential in developing small-molecule modulators of protein-protein interactions (PPIs). PPIs are critical targets in drug design due to their involvement in numerous biological processes. The rigid cyclopentane core of Cyclopentanecarboxylic acid, 1-methoxy-3,3-dimethyl- provides a scaffold that can mimic natural ligands and disrupt aberrant interactions associated with diseases such as cancer and neurodegeneration. For instance, derivatives of this compound have shown promise in inhibiting kinases and other signaling proteins that are aberrantly expressed in tumor cells.
The synthesis of Cyclopentanecarboxylic acid, 1-methoxy-3,3-dimethyl- involves multi-step organic reactions that showcase the ingenuity of modern synthetic methodologies. Advanced techniques such as transition metal-catalyzed cross-coupling reactions have been employed to construct the cyclopentane ring efficiently. Additionally, protecting group strategies have been utilized to ensure regioselective functionalization at specific positions on the molecule. These synthetic advancements underscore the importance of this compound as a versatile intermediate in medicinal chemistry.
The pharmacological profile of derivatives derived from Cyclopentanecarboxylic acid, 1-methoxy-3,3-dimethyl- has been extensively studied in preclinical models. Initial findings suggest that these compounds exhibit significant anti-inflammatory and analgesic properties. The methoxy group contributes to lipophilicity, enhancing membrane permeability and facilitating cellular uptake. Furthermore, the carboxylic acid moiety can engage with biological targets through hydrogen bonding interactions, improving binding affinity.
In conclusion, Cyclopentanecarboxylic acid, 1-methoxy-3,3-dimethyl- (CAS No. 1601113-93-2) represents a fascinating compound with immense potential in pharmaceutical research and drug development. Its unique structural features make it an excellent candidate for designing novel therapeutic agents targeting various diseases. As research continues to uncover new applications for this compound and its derivatives, it is poised to play an increasingly important role in addressing unmet medical needs.
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